4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid
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Overview
Description
UCP1172 is a novel dual inhibitor of dihydrofolate reductase (DHFR) and its functional analog, Rv2671.
Scientific Research Applications
Antiviral Activity
One of the key applications of this compound is in antiviral research. Studies have shown that derivatives of 2,4-diaminopyrimidine, a core structure in the compound, exhibit significant inhibitory activity against retroviruses. This includes human immunodeficiency virus and Moloney murine sarcoma virus, highlighting its potential in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Inhibition of Dihydrofolate Reductase
Another significant application is as a nonclassical inhibitor of dihydrofolate reductase (DHFR) in organisms like Pneumocystis carinii and Toxoplasma gondii. This function is crucial in the development of antitumor agents and treatments for infections caused by these organisms (Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997).
Cerebral Vasospasm Prevention
In neurology, certain derivatives of the compound have been explored for their potential in preventing cerebral vasospasm following subarachnoid hemorrhage. This application could be significant in treating conditions that involve constriction of brain blood vessels (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).
Hypoglycemic Activity
The compound has also been studied for its potential hypoglycemic effects. This research is crucial in the development of new treatments for diabetes, where regulating blood glucose levels is a key challenge (Rufer & Losert, 1979).
DHFR Inhibitor in Cancer Therapy
Another application is in cancer therapy, where certain derivatives of this compound have been identified as inhibitors of dihydrofolate reductase, a key target in antitumor drugs. This application highlights its potential in developing new cancer treatments (Stevens, Phillip, Rathbone, O’Shea, Queener, Schwalbe, & Lambert, 1997).
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.481 |
IUPAC Name |
4-[3-[(2S)-4-(2,4-Diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C24H24N4O3/c1-4-21-20(22(25)28-24(26)27-21)10-5-14(2)17-11-18(13-19(12-17)31-3)15-6-8-16(9-7-15)23(29)30/h6-9,11-14H,4H2,1-3H3,(H,29,30)(H4,25,26,27,28)/t14-/m1/s1 |
InChI Key |
OKJCHFXBCVXSIZ-CQSZACIVSA-N |
SMILES |
O=C(O)C1=CC=C(C2=CC(OC)=CC([C@@H](C#CC3=C(CC)N=C(N)N=C3N)C)=C2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCP1172; UCP-1172; UCP 1172 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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